Norpropoxyphene - 66796-40-5

Norpropoxyphene

Catalog Number: EVT-10915357
CAS Number: 66796-40-5
Molecular Formula: C21H27NO2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Norpropoxyphene is a stilbenoid.
Source and Classification

Norpropoxyphene is classified as a secondary amine and a member of the phenylpropylamine group. Its chemical structure features a propoxy group attached to a phenyl ring, contributing to its pharmacological properties. It is often identified in biological samples as a result of the metabolism of dextropropoxyphene, which was previously prescribed for pain management but has been withdrawn from many markets due to safety concerns regarding its side effects and potential for abuse.

Synthesis Analysis

Methods and Technical Details

The synthesis of norpropoxyphene can be achieved through the metabolic conversion of dextropropoxyphene. The primary method involves the hydrolysis of dextropropoxyphene, where the ester bond is cleaved, resulting in norpropoxyphene.

  1. Hydrolysis Reaction:
    • Dextropropoxyphene reacts with water under acidic or basic conditions.
    • This reaction leads to the formation of norpropoxyphene and propionic acid as byproducts.
  2. Analytical Techniques:
    • Various analytical methods such as gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography coupled with mass spectrometry (LC/MS) are employed to analyze norpropoxyphene in biological samples. These methods provide sensitivity and specificity for detecting norpropoxyphene levels in plasma or urine samples .
Chemical Reactions Analysis

Reactions and Technical Details

Norpropoxyphene undergoes several chemical reactions, particularly in biological systems:

  1. Degradation:
    • In the presence of bases, norpropoxyphene can convert into norpropoxyphene amide through a base-catalyzed reaction, which involves the formation of a cyclic intermediate .
  2. Analytical Reactions:
    • The detection of norpropoxyphene often involves derivatization techniques to enhance its volatility for GC analysis.
Mechanism of Action

Process and Data

Norpropoxyphene exhibits its pharmacological effects primarily through interaction with opioid receptors in the central nervous system:

  • Opioid Receptor Binding: It binds to mu-opioid receptors, leading to analgesic effects.
  • Inhibition of Pain Pathways: By modulating neurotransmitter release, it inhibits pain pathways, although its efficacy is significantly lower than that of stronger opioids like morphine or oxycodone.

The mechanism can be summarized as follows:

  1. Binding to mu-opioid receptors.
  2. Activation of downstream signaling pathways.
  3. Resulting in decreased perception of pain.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Melting Point: Approximately 73.8 - 75.1 °C.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Norpropoxyphene is primarily used in research settings:

  1. Toxicology Studies: It serves as a marker for dextropropoxyphene use or overdose in forensic toxicology.
  2. Pharmacological Research: Investigated for its potential effects on pain management protocols and opioid receptor interactions.
  3. Analytical Chemistry: Employed in developing analytical techniques for detecting narcotics in biological fluids .
Metabolic Pathways and Biotransformation of Norpropoxyphene

Enzymatic N-Demethylation of Dextropropoxyphene: Cytochrome P450 3A4-Mediated Mechanisms

Norpropoxyphene is primarily formed through the N-demethylation of its parent compound dextropropoxyphene, an opioid analgesic structurally related to methadone. This biotransformation reaction constitutes the major metabolic pathway for dextropropoxyphene elimination in humans and is catalyzed almost exclusively by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [3]. CYP3A4, the most abundant cytochrome P450 isoenzyme in the human liver (accounting for approximately 50% of total hepatic P450 activity), mediates the oxidative removal of the methyl group from the nitrogen atom of dextropropoxyphene's dimethylamino moiety, yielding the primary amine metabolite norpropoxyphene [3] [8].

In vitro studies using human liver microsomes demonstrated that norpropoxyphene formation follows classic Michaelis-Menten kinetics. The reaction exhibits a mean apparent Michaelis constant (Km) of 179 ± 74 μM and an intrinsic clearance (Clint) of 0.41 ± 0.26 mL mg-1 h-1 in microsomes from cytochrome P450 2D6 (CYP2D6) extensive metabolizers. Critically, CYP3A4 dominance was confirmed through targeted inhibition experiments: co-incubation with chemical inhibitors selective for CYP3A4 (such as ketoconazole) or inhibitory antibodies against CYP3A4 resulted in near-complete abolition (typically >85%) of norpropoxyphene formation. Conversely, inhibitors targeting other cytochrome P450 isoforms, including CYP2D6, CYP2C9, or CYP1A2, showed negligible effects on the reaction rate [1] [3].

Further validation comes from experiments utilizing recombinant enzyme systems. Expression of individual human cytochrome P450 isoforms in heterologous systems revealed that only cells expressing functional CYP3A4 catalyzed the N-demethylation of dextropropoxyphene to norpropoxyphene at physiologically relevant rates. Recombinant CYP2D6 showed no significant catalytic activity towards dextropropoxyphene under identical assay conditions [1]. This in vitro specificity translates to the in vivo setting, evidenced by pharmacokinetic studies in human volunteers. Administration of a single 65-mg oral dose of dextropropoxyphene to subjects phenotyped as either cytochrome P450 2D6 extensive metabolizers or cytochrome P450 2D6 poor metabolizers revealed no significant differences in the plasma concentrations or urinary excretion profiles of dextropropoxyphene or norpropoxyphene. This confirms that variability in the pharmacodynamic effects of dextropropoxyphene primarily stems from intersubject variability in hepatic CYP3A4 expression and/or concurrent administration of CYP3A4 inhibitors or inducers, not from CYP2D6 status [1] [8].

The critical role of CYP3A4 in this biotransformation pathway renders it highly susceptible to pharmacokinetic drug-drug interactions. CYP3A4 is subject to both inhibition and induction by numerous commonly prescribed medications and natural substances. Potent inhibitors (e.g., clarithromycin, itraconazole, ritonavir, grapefruit juice) can drastically reduce the N-demethylation clearance of dextropropoxyphene, leading to decreased norpropoxyphene formation and potentially increased parent drug concentrations. Conversely, potent inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's wort) can accelerate norpropoxyphene formation and potentially alter the metabolite's accumulation profile [3] [8].

Table 1: Key Modulators of CYP3A4 Activity Relevant to Dextropropoxyphene N-Demethylation

Modulator TypeRepresentative ExamplesImpact on Norpropoxyphene Formation
Potent InhibitorsKetoconazole, Itraconazole, Clarithromycin, Ritonavir, Grapefruit juiceSignificant Decrease
Moderate InhibitorsErythromycin, Diltiazem, Verapamil, FluconazoleModerate Decrease
Potent InducersRifampin, Carbamazepine, Phenytoin, Phenobarbital, St. John's wortSignificant Increase
Genetic Variants (CYP3A4 expressors)CYP3A4 loss-of-function allelesVariable Decrease

Interspecies Variability in Norpropoxyphene Formation: Implications for Preclinical Models

The metabolism of dextropropoxyphene to norpropoxyphene exhibits significant interspecies differences, a critical consideration when extrapolating preclinical pharmacokinetic and toxicokinetic data to humans. While CYP3A4 is the principal catalyst in humans, other cytochrome P450 isoforms contribute significantly in common laboratory animal species, complicating the prediction of human metabolite exposure and kinetics [1] [4].

Studies using liver microsomes from different species reveal distinct metabolic profiles. Rat liver microsomes, for instance, demonstrate a lower overall capacity for dextropropoxyphene N-demethylation compared to human microsomes. Furthermore, the reaction in rats involves a broader array of cytochrome P450 enzymes beyond CYP3A orthologs, potentially including CYP2C and CYP2D subfamily members. Canine models, sometimes used in cardiovascular safety assessment due to their sensitivity to drug-induced QT prolongation, also show differing metabolic patterns. Dog liver microsomes may produce norpropoxyphene, but often at rates and via enzymatic pathways divergent from humans. These differences can lead to misleading accumulation profiles in preclinical studies; a species with slower N-demethylation might show lower norpropoxyphene exposure than would occur in humans under therapeutic dosing, potentially underestimating metabolite-related effects [1] [4].

The implications for preclinical model selection and data interpretation are substantial:

  • Predictive Toxicity Testing: Species with metabolic profiles dissimilar to humans are poor predictors of norpropoxyphene accumulation. High exposure to norpropoxyphene in humans might be missed if the chosen animal model rapidly clears dextropropoxyphene via alternative pathways or forms norpropoxyphene inefficiently.
  • Metabolite Safety Assessment (MIST): Regulatory guidelines (e.g., ICH M3(R2)) require assessment of metabolites that exceed certain exposure thresholds in humans. Interspecies variability can make it challenging to generate adequate exposure to norpropoxyphene in animals for safety qualification if the animal model does not form the metabolite in similar proportions. Humanized animal models, particularly those expressing human CYP3A4, offer a potential solution but come with their own limitations and complexities.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate scaling of animal PK data to predict human norpropoxyphene concentrations requires robust in vitro-in vivo correlation (IVIVC) and understanding of the enzymatic differences. Failure to account for species-specific metabolism can invalidate PK/PD models intended to guide first-in-human dosing [1] [4].

Therefore, characterizing the specific cytochrome P450 isoforms responsible for dextropropoxyphene N-demethylation in the chosen preclinical species is essential. In vitro studies using liver microsomes or hepatocytes from the relevant species, coupled with chemical and antibody inhibition or recombinant enzymes, should precede or accompany in vivo studies. This allows for informed model selection (prioritizing species where CYP3A orthologs dominate the reaction) and appropriate scaling of metabolite exposure data to estimate human pharmacokinetics and potential accumulation risks.

Genetic Polymorphisms and Their Impact on Norpropoxyphene Accumulation

Interindividual variation in the pharmacokinetics of norpropoxyphene is significantly influenced by genetic polymorphisms in genes encoding proteins involved in its formation (phase I metabolism) and disposition (phase III efflux transport). While CYP3A4 itself exhibits relatively limited genetic polymorphism contributing substantially to expression variability compared to enzymes like CYP2D6, genetic variations in other pathways significantly impact norpropoxyphene accumulation [3] [5] [6].

  • Cytochrome P450 3A5 (CYP3A5): Although CYP3A4 is the primary enzyme, CYP3A5, which shares substrate overlap, exhibits a clinically relevant genetic polymorphism. The CYP3A5 3 allele (rs776746), a splicing defect mutation, results in little or no functional CYP3A5 protein in homozygous individuals (3/ *3). Approximately 80-90% of Caucasians are CYP3A5 poor expressors. Studies indicate that CYP3A5 contributes to the overall variability in dextropropoxyphene disposition and consequently, norpropoxyphene formation. Individuals expressing functional CYP3A5 (carriers of at least one *1 allele) may exhibit enhanced metabolic clearance of dextropropoxyphene, potentially leading to higher initial rates of norpropoxyphene generation compared to CYP3A5 non-expressors. However, the major contributor remains CYP3A4 expression levels, which can vary widely between individuals independent of common genetic polymorphisms [3].
  • ATP-Binding Cassette Subfamily B Member 1 (ABCB1/P-Glycoprotein): Norpropoxyphene's elimination, particularly its removal from the brain and other tissues and its potential biliary excretion, is mediated in part by efflux transporters. The ATP-binding cassette transporter ABCB1 (P-glycoprotein), encoded by the highly polymorphic ABCB1 gene, is a key player. A common polymorphism, rs1045642 (c.3435C>T), has been extensively studied. While this synonymous SNP does not alter the amino acid sequence (Ile1145Ile), it is linked to altered ABCB1 expression and function, potentially through effects on mRNA stability or folding. Case-control genetic association studies have identified significant links between ABCB1 polymorphisms and opioid dependence susceptibility. Specifically, the rs1045642 variant showed a significant association with opioid addiction risk, suggesting altered transport function may influence opioid (and potentially metabolite) distribution and clearance [5] [7] [9]. Cells overexpressing ABCB1 actively efflux substrates like norpropoxyphene. Polymorphisms reducing ABCB1 function (e.g., associated with the 3435T allele in some haplotypes) could theoretically impair the cellular efflux and systemic clearance of norpropoxyphene, contributing to its prolonged half-life and accumulation, particularly with repeated dosing. The half-life of norpropoxyphene (30-36 hours) is substantially longer than that of the parent drug dextropropoxyphene (6-12 hours), making accumulation a significant concern, especially in individuals with impaired elimination pathways [6] [7] [9].
  • Opioid Receptor Genetics (Indirect Impact): While not directly involved in norpropoxyphene's pharmacokinetics, genetic variations in opioid receptors, particularly the mu-opioid receptor gene (OPRM1), have been linked to altered vulnerability to opioid dependence and potentially differential opioid consumption patterns. Variants like rs9479757 in OPRM1 show association with opioid addiction. Individuals with certain OPRM1 genotypes might exhibit altered patterns of dextropropoxyphene use (e.g., dose escalation, frequency of administration), indirectly influencing total norpropoxyphene exposure and accumulation over time. Similarly, polymorphisms in the delta-opioid receptor gene (OPRD1), such as rs2236861, strongly associated with addiction risk, could contribute to behaviors leading to higher cumulative dextropropoxyphene intake and thus higher norpropoxyphene burden [5] [9].

Table 2: Key Genetic Polymorphisms Influencing Norpropoxyphene Exposure and Accumulation

GeneProteinKey Polymorphism(s)Functional ConsequenceImpact on Norpropoxyphene
CYP3A5Cytochrome P450 3A5*3 (rs776746)Loss of functional protein in *3/ *3 homozygotesPotentially reduced formation rate in non-expressors vs expressors. Minor role compared to CYP3A4 variability.
ABCB1P-Glycoproteinrs1045642 (c.3435C>T); Often part of haplotypes (e.g., TTT: c.1236T/c.2677T/c.3435T)Altered expression/function; Reduced efflux transport associated with 3435T in some studiesPotential reduction in cellular efflux and systemic clearance, promoting accumulation (especially with repeated dosing). Association with opioid addiction suggests role in overall opioid disposition.
OPRM1Mu-Opioid Receptorrs9479757; rs1799971 (A118G)Altered receptor signaling/expression; Association with addiction susceptibilityIndirect: Altered patterns of dextropropoxyphene use may lead to higher cumulative exposure and norpropoxyphene formation.
OPRD1Delta-Opioid Receptorrs2236861Association with addiction susceptibilityIndirect: Similar to OPRM1, potentially influencing cumulative dextropropoxyphene intake.

The complex interplay between these genetic factors and environmental influences (especially co-medications acting as CYP3A4 inducers or inhibitors) dictates the substantial interindividual variability observed in norpropoxyphene concentrations. Understanding these pharmacogenetic determinants is crucial for anticipating patients at higher risk for norpropoxyphene accumulation, particularly in scenarios requiring prolonged analgesic therapy or in populations with inherently altered drug metabolism or transport capacity (e.g., renal impairment further reducing norpropoxyphene elimination) [3] [6] [9].

Properties

CAS Number

66796-40-5

Product Name

Norpropoxyphene

IUPAC Name

[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3

InChI Key

IKACRWYHQXOSGM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.